molecular formula C12H6F2N2 B13096573 3-Fluoro-6-(3-fluorophenyl)picolinonitrile

3-Fluoro-6-(3-fluorophenyl)picolinonitrile

Katalognummer: B13096573
Molekulargewicht: 216.19 g/mol
InChI-Schlüssel: XLGBPBRXQMAOBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-6-(3-fluorophenyl)picolinonitrile is a fluorinated organic compound with the molecular formula C12H6F2N2. This compound is characterized by the presence of a picolinonitrile core substituted with fluorine atoms at the 3rd and 6th positions, and a 3-fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-(3-fluorophenyl)picolinonitrile typically involves the reaction of 3-fluorobenzonitrile with 3-fluoropyridine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-6-(3-fluorophenyl)picolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitrile derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-6-(3-fluorophenyl)picolinonitrile is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Fluoro-6-(3-fluorophenyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and selectivity, allowing it to interact with various enzymes and receptors. This interaction can lead to changes in the activity of these molecular targets, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Fluoropyridine: A simpler fluorinated pyridine derivative.

    3-Fluorobenzonitrile: A fluorinated benzonitrile compound.

    6-Fluoropicolinonitrile: A fluorinated picolinonitrile with a single fluorine substitution.

Uniqueness

3-Fluoro-6-(3-fluorophenyl)picolinonitrile is unique due to its dual fluorine substitutions and the presence of both a picolinonitrile core and a fluorophenyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C12H6F2N2

Molekulargewicht

216.19 g/mol

IUPAC-Name

3-fluoro-6-(3-fluorophenyl)pyridine-2-carbonitrile

InChI

InChI=1S/C12H6F2N2/c13-9-3-1-2-8(6-9)11-5-4-10(14)12(7-15)16-11/h1-6H

InChI-Schlüssel

XLGBPBRXQMAOBX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.